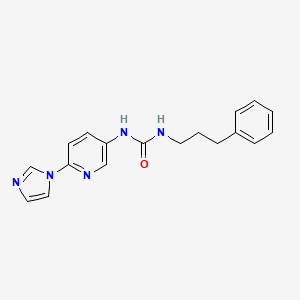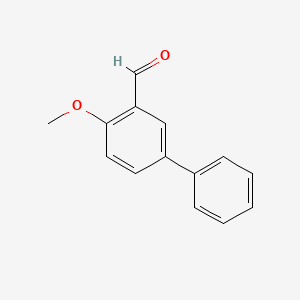
4-Méthoxy-biphényl-3-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-biphenyl-3-carbaldehyde is a chemical compound that is part of the biphenyl aldehyde family. It is characterized by the presence of a methoxy group attached to the biphenyl structure, which can influence its chemical reactivity and physical properties. The compound is of interest in various chemical syntheses and has potential applications in the development of organic frameworks, heterocyclic compounds, and pharmaceuticals.
Synthesis Analysis
The synthesis of compounds related to 4-methoxy-biphenyl-3-carbaldehyde involves various chemical reactions. For instance, the synthesis of 4-hydroxybiaryl-2-carboxylates, which are structurally related to 4-methoxy-biphenyl-3-carbaldehyde, can be achieved through a base-mediated oxygenative [3 + 3] benzannulation reaction using atmospheric oxygen as an oxidant . Another related compound, 3-(2-oxo-2H-chromenyl)-1-[3-(4-methoxyphenyl)[1,8]naphthyridin-2-yl]-1H-4-pyrazolecarbaldehydes, can be synthesized using microwave irradiation, which is a green and efficient method . Additionally, the synthesis of 4',4'',4'''-nitrilotris(4-methoxy-[1,1'-biphenyl]-3-carbaldehyde) is reported, which serves as a precursor for tripodal salicylaldehyde with a triphenylamine core .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-methoxy-biphenyl-3-carbaldehyde can be determined through various spectroscopic methods. For example, the crystal structure of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde was elucidated, showing a dihedral angle between the indole and the 4-methoxyphenyl ring systems . This information is crucial for understanding the spatial arrangement of the molecule and its potential interactions in chemical reactions.
Chemical Reactions Analysis
Compounds with the aldehyde functionality, such as 4-methoxy-biphenyl-3-carbaldehyde, can undergo a variety of chemical reactions. For instance, the title compound in paper reacts with dinucleophiles to produce heteroanellated structures. Similarly, 1-methoxy-6-nitroindole-3-carbaldehyde is a versatile electrophile that reacts regioselectively with various nucleophiles to yield trisubstituted indole derivatives . These reactions are significant for the synthesis of complex organic molecules and pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methoxy-biphenyl-3-carbaldehyde and related compounds are influenced by their molecular structure. For example, the presence of a methoxy group can affect the compound's solubility, boiling point, and reactivity. The crystal packing of related compounds is often stabilized by van der Waals forces, as seen in the crystal structure of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde . Additionally, the synthesis of chalcones derived from thiophene-3-carbaldehyde demonstrates the influence of substituents on the planarity and packing of the molecules10.
Applications De Recherche Scientifique
- Application: La 4-méthoxy-biphényl-3-carbaldéhyde est un précurseur de salicylaldéhyde tripolaire avec un noyau de triphénylamine. Des chercheurs l’ont utilisé pour créer des MOFs et des COFs, qui trouvent des applications dans le stockage de gaz, la catalyse et les procédés de séparation .
- Application: Les propriétés luminescentes du composé le rendent pertinent pour les capteurs optiques, l’imagerie et les technologies d’affichage .
- Application: Les cristaux liquides sont utilisés dans les écrans (par exemple, les écrans LCD), les fenêtres intelligentes et d’autres dispositifs optiques .
- Application: Les chercheurs explorent son potentiel pour les dispositifs de stockage d’énergie, tels que les batteries et les supercondensateurs .
- Application: Les chercheurs peuvent modifier la this compound pour créer de nouveaux ligands, catalyseurs ou matériaux fonctionnels .
Structures organométalliques (MOFs) et structures organiques covalentes (COFs)
Propriétés luminescentes
Propriétés cristallines liquides
Stockage d’énergie et applications électrochimiques
Chimie synthétique et catalyseurs
Études biologiques et médicales
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that the compound acts as a reagent in research studies involving the use of aryliden-methyloxazolones as reversible magl inhibitors for cancer treatment .
Mode of Action
It is suggested that the compound might interact with its targets through a series of chemical reactions, possibly involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that the compound is involved in the synthesis of indole derivatives , which are significant in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Analyse Biochimique
Biochemical Properties
It is known to participate in reactions at the benzylic position
Cellular Effects
It has been observed to arrest strobilation and generate abnormal tentacle-like structures in a dose-dependent manner
Molecular Mechanism
It is known to participate in reactions at the benzylic position
Propriétés
IUPAC Name |
2-methoxy-5-phenylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14-8-7-12(9-13(14)10-15)11-5-3-2-4-6-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLXZTBOJVCIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2548111.png)
![2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2548112.png)
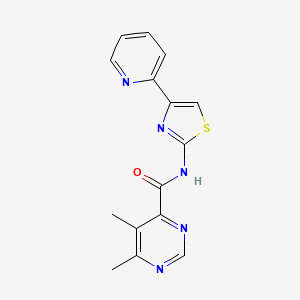
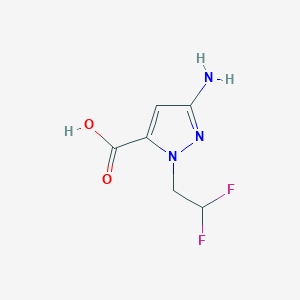
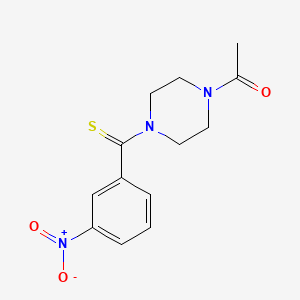
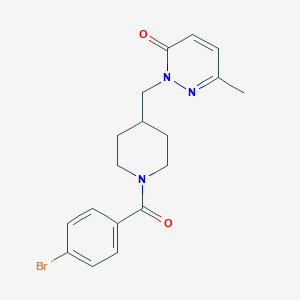

![(Z)-3-[3-Bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2548125.png)
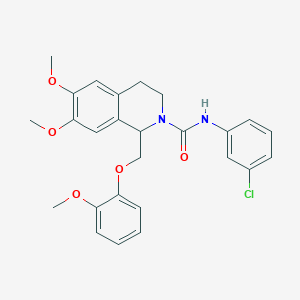
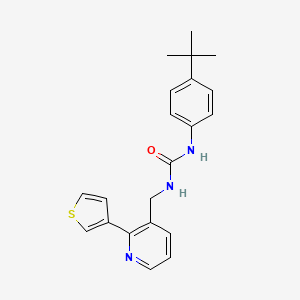

![N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide](/img/structure/B2548131.png)
